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Executive Technical Summary

AT7519 is a potent, small-molecule multi-Cyclin Dependent Kinase (CDK) inhibitor derived from
fragment-based drug discovery (FBDD).[1][2] Unlike early-generation pan-CDK inhibitors (e.g.,

flavopiridol) that suffered from poor physicochemical properties, AT7519 was engineered using

X-ray crystallography to optimize ligand efficiency (LE) and pharmacokinetic profiles.

Its primary mechanism of action involves ATP-competitive inhibition of CDK1, CDK2, CDK4,
CDKS5, CDK®6, and CDKO. Crucially, its high potency against CDK9 (<10 nM) drives
transcriptional inhibition via the dephosphorylation of RNA Polymerase Il C-terminal domain
(CTD), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.

This guide details the structural activity relationship (SAR) that transformed a low-affinity
fragment hit into a clinical candidate, providing the rationale for specific molecular substitutions
and the experimental protocols used to validate them.

The Fragment-Based Genesis

The discovery of AT7519 exemplifies the "Pyramid” fragment-based screening approach
pioneered by Astex Pharmaceuticals. The process began not with a high-throughput screen of
complex molecules, but with low-molecular-weight fragments.

The Evolution from Fragment to Lead
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The initial screen identified an indazole scaffold. While this fragment bound to the CDK2 hinge
region, it lacked potency and selectivity. The SAR evolution followed a distinct logic:

» Scaffold Hop: The indazole was replaced with a pyrazole-3-carboxamide core. This
maintained the donor-acceptor-donor hydrogen bond triad required for the hinge region
(Glu81/Leu83 in CDK2) but offered better vectors for substitution.

o Conformational Lock: Early amides at the 4-position were planar. Introduction of the 2,6-
dichlorophenyl group forced the molecule into a non-planar "twisted" conformation, crucial for
fitting the specific hydrophobic pocket of CDKs without steric clash.

o Solubilization: The addition of a 4-piperidinyl group targeted the solvent-exposed region,
dramatically improving aqueous solubility and bioavailability.
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Figure 1: The stepwise evolution of AT7519 from a fragment hit to the final clinical candidate,
highlighting critical structural modifications.

Detailed Structural Activity Relationship (SAR)

The potency of AT7519 is defined by three distinct pharmacophores interacting with the CDK
ATP-binding site.

Region A: The Hinge Binder (Pyrazole Core)

The 1H-pyrazole-3-carboxamide motif is the anchor.

« Interaction: Forms a bidentate hydrogen bond pair with the backbone residues of the kinase
hinge (specifically Leu83 in CDK2).
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* SAR Insight: The shift from indazole to pyrazole allowed for substitution at the 4-position.
The carboxamide group is essential; removing it or altering the H-bond donor/acceptor
geometry results in a complete loss of hinge affinity.

Region B: The Hydrophobic "Twist" (2,6-
Dichlorobenzamide)

This is the most critical SAR feature for potency.

 Interaction: This moiety occupies the hydrophobic pocket behind the gatekeeper residue
(Phe80 in CDK2).

o Causality:

o Unsubstituted/Monosubstituted (2-chloro): These analogs tend to adopt a planar
conformation due to conjugation. This planarity causes a steric clash with the protein

walls.

o Di-substitution (2,6-dichloro): The steric bulk of the two chlorine atoms forces the amide
bond out of plane, creating a twisted conformation relative to the pyrazole ring. This pre-
organized conformation perfectly matches the shape of the binding pocket, minimizing the
entropy penalty upon binding.

Region C: The Solvent Interface (Piperidine)

e Interaction: The 4-piperidinyl group extends into the solvent-exposed channel.

e SAR Insight: Early hydrophobic leads had poor solubility (<1 pg/mL). The basic nitrogen of
the piperidine (pKa ~9-10) ensures the molecule is ionized at physiological pH, improving
solubility to >10 mg/mL without disrupting the hinge binding.

Kinase Selectivity & Potency Profile[1]

AT7519 is a "pan-CDK" inhibitor but exhibits distinct selectivity windows. It is particularly potent
against transcriptional CDKs (CDK9).

Table 1: Inhibitory Potency (IC50) of AT7519
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Target Kinase IC50 (nM) Biological Role
) Transcriptional Elongation

CDK9/Cyclin T <10

(RNA Pol 11)
CDK5/p35 13 CNS Signaling / Cell Cycle
CDK2 /Cyclin A 47 S-phase Progression
CDK1/Cyclin B 210 G2/M Transition
CDK4 / Cyclin D1 100 G1/S Transition

Glycogen Synthesis / Wnt
GSK-3p3 89

Pathway
CDK3 > 500 GO/G1 Transition
CDK7 > 10,000 CAK / Transcription Initiation

Data compiled from Wyatt et al. (2008) and Squires et al. (2009).[2][3]

Mechanism of Action: The Transcriptional Collapse

While AT7519 arrests the cell cycle via CDK1/2 inhibition, its cytotoxicity in cancers like Multiple
Myeloma and Neuroblastoma is largely driven by CDK9 inhibition.

e CDKO Inhibition: AT7519 blocks P-TEFb (CDK9/Cyclin T).

* RNA Pol Il Dephosphorylation: Serine 2 (and Serine 5) on the C-terminal domain (CTD) of
RNA Polymerase Il are not phosphorylated.

e Transcriptional Pause: RNA Pol Il cannot elongate mRNA transcripts.

e Mcl-1 Depletion: Short-lived anti-apoptotic proteins (Mcl-1, XIAP) degrade naturally but are
not replenished due to the transcriptional block.

o Apoptosis: The loss of Mcl-1 tips the balance toward pro-apoptotic factors (e.g., NOXA, BIM),
triggering cell death.
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Figure 2: The mechanistic cascade of AT7519. High potency against CDK9 leads to the specific

downregulation of survival proteins like Mcl-1.

Experimental Protocols

To validate the SAR and potency described above, the following standardized protocols are

recommended. These ensure reproducibility and eliminate artifacts common in kinase assays

© 2026 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/product/b1425434?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(e.g., ATP competition effects).

Protocol A: Radiometric Filter Binding Assay (CDK1/2)

Use this for precise IC50 determination of the lead compounds.

Buffer Preparation: Prepare a Kinase Assay Buffer containing 20 mM MOPS (pH 7.2), 25
mM B-glycerophosphate, 5 mM EDTA, 15 mM MgClz, 1 mM sodium orthovanadate, 1 mM
DTT, and 0.1 mg/mL BSA.[4]

Enzyme Mix: Dilute recombinant CDK2/Cyclin A and CDK1/Cyclin B in the buffer. Add
Histone H1 (0.12 mg/mL) as the substrate.

Compound Addition: Add AT7519 (dissolved in DMSO) at varying concentrations (e.g., 0.1
nM to 10 puM). Keep final DMSO concentration <1%.[1]

Reaction Initiation: Initiate by adding 45 puM ATP spiked with [y-33P]ATP (0.78 Ci/mmol).
Note: The ATP concentration is critical; it should be near the Km of the kinase to ensure
competitive inhibition is measured accurately.

Incubation: Incubate for 2-4 hours at 30°C.
Termination: Stop reaction with excess orthophosphoric acid (0.5% v/v).

Filtration: Transfer to Millipore MAPH filter plates. Wash 3x with phosphoric acid to remove
unbound ATP.

Detection: Add scintillant and read on a scintillation counter (e.g., Packard TopCount).[4]

Protocol B: Cell-Based Biomarker Analysis (Western
Blot)

Use this to confirm target engagement in vivo or in cellulo.

Treatment: Treat HCT116 or Multiple Myeloma cells with AT7519 (200 nM) for 4-6 hours.

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, NasVOa).
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¢ Antibodies:

o Primary Target: Anti-RNA Pol Il Ser2 (phospho-specific). Loss of band indicates CDK9
inhibition.

o Secondary Target: Anti-Rb (phospho-Ser807/811).[3] Loss of band indicates CDK4/6
inhibition.

o Downstream: Anti-Mcl-1.

» Validation: A decrease in p-RNA Pol Il (Ser2) should precede the cleavage of PARP
(apoptosis marker).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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